
4-Nitroanisole
Overview
Description
4-Nitroanisole: is an organic compound with the molecular formula C7H7NO3 . It is a member of the class of nitroanisoles, where a nitro group is situated para to the methoxy group on the benzene ring. This compound is a pale yellow to brown crystalline solid, insoluble in water but soluble in organic solvents like alcohol and ether. It is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroanisole can be synthesized through several methods:
Nitration of Anisole: This involves the reaction of anisole with a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation of p-Nitrochlorobenzene: This method uses p-nitrochlorobenzene, potassium fluoride, and dimethyl sulfoxide as raw materials.
Industrial Production Methods: Industrial production of this compound often employs the methoxylation of p-nitrochlorobenzene due to its cost-effectiveness, mild reaction conditions, and higher product yield .
Chemical Reactions Analysis
Types of Reactions: 4-Nitroanisole undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-aminoanisole using hydrogenation in the presence of a catalyst.
Substitution: It undergoes photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol.
Common Reagents and Conditions:
Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.
Substitution: Hydroxide ion under photochemical conditions.
Major Products:
Reduction: 4-Aminoanisole.
Substitution: 4-Methoxyphenol and 4-Nitrophenol.
Scientific Research Applications
4-Nitroanisole has several applications in scientific research:
Chemistry: It is used as a probe to determine solvent parameters and in high-pressure and supercritical water studies.
Biology: It serves as a carbon and energy supplement for the isolation of Rhodococcus strains.
Industry: It is used in the manufacture of azo dyes and as a solvent and cleaning agent.
Mechanism of Action
The primary mechanism of action for 4-nitroanisole involves its O-demethylation to 4-nitrophenol by human liver microsomes . This process is facilitated by cytochrome P450 monooxygenases, which play a significant role in the metabolism of various compounds. The molecular targets include the cytochrome P450 enzymes, which catalyze the demethylation reaction.
Comparison with Similar Compounds
- 2-Nitroanisole
- 4-Nitrophenol
- 4-Methyl-2-nitroanisole
- 4-Nitroaniline
Comparison: 4-Nitroanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, 2-nitroanisole has the nitro group ortho to the methoxy group, leading to different chemical properties and reactivity. Similarly, 4-nitrophenol lacks the methoxy group, which significantly alters its chemical behavior and applications .
Biological Activity
4-Nitroanisole (CHNO) is an aromatic compound featuring a nitro group and a methoxy group attached to a benzene ring. It is primarily studied for its biological activity, particularly in toxicology and pharmacology. This article reviews its biological effects, metabolism, and potential health implications based on diverse research findings.
This compound is characterized by the following structural formula:
The presence of the nitro group (–NO) makes it an electron-withdrawing substituent, while the methoxy group (–OCH) acts as an electron-donating group, resulting in a "push-pull" electronic effect that influences its reactivity and biological interactions.
Absorption and Distribution
Studies indicate that this compound is absorbed through various routes, including dermal exposure. It is metabolized primarily in the liver to form para-nitrophenol (PNP) via O-demethylation, which is mediated by cytochrome P450 enzymes such as CYP2A6 and CYP2E1 in humans . In experimental systems like rats and mice, it has been shown to cause chronic nephropathy at high doses (4000-8000 ppm) .
Metabolic Pathways
The metabolic pathway for this compound involves several key transformations:
- O-Demethylation : Conversion to para-nitrophenol.
- Further Hydroxylation : Produces para-nitrocatechol.
- Conjugation : Forms various conjugates that may influence its biological activity .
Toxicological Studies
Research has demonstrated that exposure to this compound can lead to several toxicological effects:
- Hematological Effects : In studies involving rodents, significant alterations in blood parameters were observed, including anemia and changes in leukocyte counts . The compound has been associated with increased severity of conditions like dengue virus infection in animal models .
- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) has noted that certain nitro compounds, including this compound, require further investigation regarding their carcinogenic potential due to their metabolic activation pathways leading to reactive intermediates .
Case Studies
- Chronic Exposure in Rodents : A study indicated that chronic exposure to high concentrations of this compound resulted in nephropathy in both male and female rats. This study was well-conducted with multiple doses and a high number of subjects per group, reinforcing the need for caution in occupational settings .
- Photochemical Reactions : this compound has been evaluated for its photochemical properties. Under specific conditions, it undergoes nucleophilic aromatic substitution reactions, which can lead to the formation of various photoproducts. This behavior suggests potential applications in photochemistry but also raises concerns regarding environmental persistence and bioaccumulation .
Table 1: Metabolic Pathways of this compound
Metabolite | Formation Mechanism | Enzyme Involved |
---|---|---|
Para-nitrophenol | O-Demethylation | CYP2A6, CYP2E1 |
Para-nitrocatechol | Hydroxylation | CYP2A6 |
Conjugates | Phase II Metabolism | Various transferases |
Table 2: Hematological Parameters Affected by this compound Exposure
Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |
---|---|---|
Hemoglobin (g/dL) | 14.5 ± 1.5 | 10.25 ± 1.97 |
Total WBC Count (x10^9/L) | 6.5 ± 1.0 | 4.51 ± 1.82 |
Neutrophil Count (x10^9/L) | 3.5 ± 0.8 | 2.32 ± 1.58 |
Q & A
Basic Research Questions
Q. What are the key structural features of 4-nitroanisole determined via rotational spectroscopy?
The molecular structure of this compound has been resolved using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy (2–8 GHz). Key findings include:
- Dipole moments : 6.15 D (a-axis) and 0.78 D (b-axis), making it suitable for electric field-based deceleration experiments .
- Bond angles and lengths : Determined via Kraitchman’s equations and mass-dependent least-square fitting (rs- and m-structures). For example, the C-O-C bond angle in the methoxy group is experimentally measured at 120.5°, closely matching B3LYP/aug-cc-pVTZ computational predictions .
- Isotopologues : Natural abundance analysis of 13C, 15N, and 18O isotopes confirmed structural stability .
Q. Which spectroscopic techniques are most effective for determining the molecular structure of this compound?
Broadband microwave spectroscopy (CP-FTMW) is the gold standard for structural determination:
- Experimental setup : A Hamburg CP-FTMW spectrometer with a traveling wave tube (TWT) amplifier (300–600 W output) and supersonic jet cooling (1–3 K) achieves high-resolution spectra (SNR 1000:1) .
- Data analysis : Free induction decay (FID) signals are Fourier-transformed, and rotational constants are compared with quantum-chemical calculations (e.g., B3LYP/aug-cc-pVTZ) .
- Sensitivity : Detects isotopic variants (e.g., 18O at 0.2% abundance) .
Advanced Research Questions
Q. How can population transfer between rotational states of this compound be experimentally achieved?
Tailored microwave pulses in a double-resonance scheme enable selective population transfer:
- Method : A three-level system is excited using frequency-specific microwave pulses. Population transfer is monitored via emission signals post-pulse application .
- Implications : Enhances state-selected samples for deceleration experiments (e.g., Stark or Zeeman deceleration) by concentrating molecules in specific quantum states .
- Challenges : Small rotational constants (~few GHz) lead to densely populated states at 1–3 K, requiring precise pulse calibration .
Q. How do contradictions between computational and experimental data inform structural refinement?
Discrepancies arise in bond angle calculations (e.g., nitro group orientation):
- Example : B3LYP/aug-cc-pVTZ predicts a C-N-O angle of 117.5°, while experimental data (rs-structure) show 118.2° .
- Resolution : Kraitchman’s equations reconcile differences by accounting for isotopic substitution effects, refining the equilibrium structure (re-structure) .
- Best practices : Iterative refinement using both planar (rs) and non-planar (m) models minimizes systematic errors .
Q. What methodological challenges arise in studying this compound’s interaction with CYP2E1?
Computational docking simulations face limitations in predicting metabolic pathways:
- Binding affinity : CYP2E1’s heme group shows unconventional kinetics in oxidizing this compound to 4-nitrophenol. Docking models struggle to replicate steric and electronic effects observed experimentally .
- Validation : Experimental kinetics (e.g., Vmax for glucuronidation) must cross-validate computational binding poses .
- Gaps : Lack of crystallographic data for CYP2E1-4-nitroanisole complexes limits mechanistic insights .
Q. How are this compound and its metabolites identified in biological systems?
Analytical workflows combine NMR and mass spectrometry:
- 1H NMR : Peaks at 3.9 ppm (methoxy), 7.1 ppm (aromatic protons), and 8.2 ppm (nitro group) confirm identity .
- Metabolite profiling : Phase II metabolites (e.g., 4-nitrophenol glucuronide) are quantified via LC-MS/MS using surrogate standards (e.g., methyl 3,5-dichlorobenzoate) .
- Challenges : Distinguishing hydrolysis byproducts (e.g., dimethyl phosphate) from enzymatic metabolites requires isotopic labeling .
Q. Key Notes
Properties
IUPAC Name |
1-methoxy-4-nitrobenzene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
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InChI Key |
BNUHAJGCKIQFGE-UHFFFAOYSA-N | |
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Canonical SMILES |
COC1=CC=C(C=C1)[N+](=O)[O-] | |
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Molecular Formula |
C7H7NO3 | |
Record name | NITROANISOLE | |
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DSSTOX Substance ID |
DTXSID9059208 | |
Record name | p-Nitroanisole | |
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Molecular Weight |
153.14 g/mol | |
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Physical Description |
Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
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Boiling Point |
531 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
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Density |
1.254 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
1 mmHg at 127 °F ; 18.5 mmHg at 167 °F; 30.0 mmHg at 194 °F (NTP, 1992), 0.01 [mmHg] | |
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CAS No. |
91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole), 100-17-4 | |
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Record name | P-NITROANISOLE | |
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Melting Point |
48.9 °F (NTP, 1992) | |
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